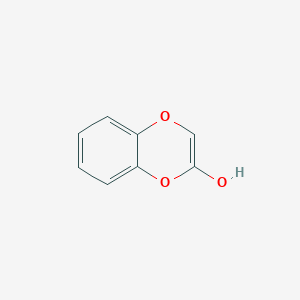
1,4-Benzodioxin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-2-ol is an organic compound that belongs to the class of benzodioxins. It is characterized by a benzene ring fused with a dioxin ring, where the dioxin ring contains two oxygen atoms. This compound is of significant interest in various fields due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzodioxin-2-ol can be synthesized through several methods. One common approach involves the oxidative dimerization of catechols. This method typically uses metal catalysts and specific reaction conditions to achieve the desired product . Another method involves the condensation of epoxide precursors with phenols, which can be facilitated by transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and cascade reactions has been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted benzodioxins, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxin-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a calcium antagonist, it inhibits calcium ion channels, reducing calcium influx into cells. This action can help in relaxing blood vessels and lowering blood pressure . The compound’s interaction with other molecular targets, such as enzymes and receptors, is also being studied to understand its broader biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: Similar in structure but differs in the position of oxygen atoms.
1,3-Benzodioxole: Another related compound with a different ring structure.
Ethylenedioxy: Contains an ethylene bridge between two oxygen atoms.
Uniqueness
1,4-Benzodioxin-2-ol is unique due to its specific dioxin ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
560120-03-8 |
|---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5,9H |
InChI-Schlüssel |
ASTGEVBNDIEBMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC=C(O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


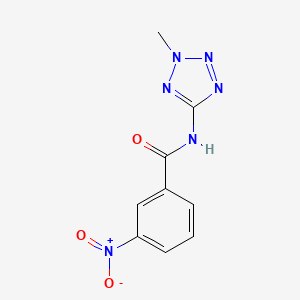
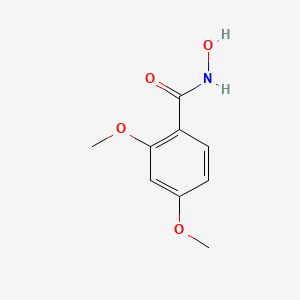
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
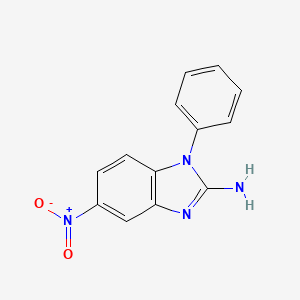
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
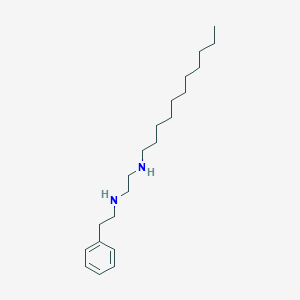

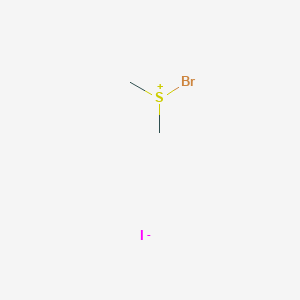
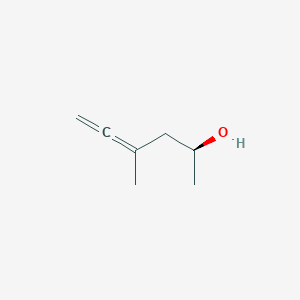
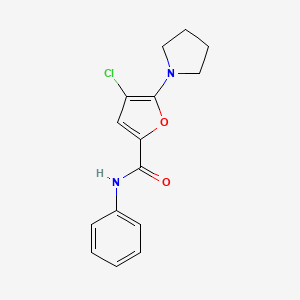
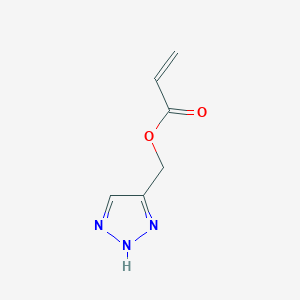
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
